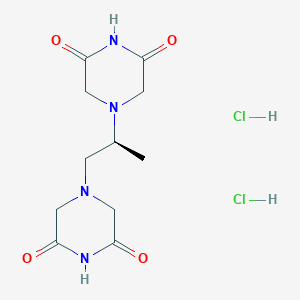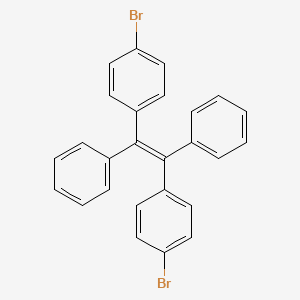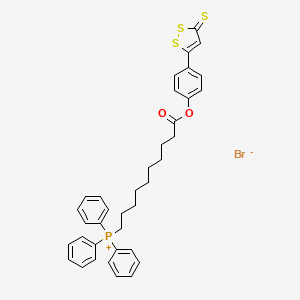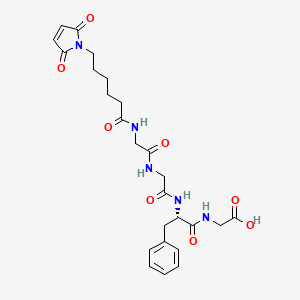![molecular formula C18H14N4S B8144880 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline](/img/structure/B8144880.png)
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
Overview
Description
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline is a compound with the chemical formula C₁₈H₁₄N₄S and a molecular weight of 318.4 g/mol . It features an electron-deficient benzo[c][1,2,5]thiadiazole core with two aniline groups attached at the 4 and 7 positions . This compound is known for its applications in various fields, including photocatalysis, organic electronics, and photodynamic therapy .
Preparation Methods
The synthesis of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline can be achieved through several methods. One common approach involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with aniline in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline undergoes various chemical reactions, including:
Major products formed from these reactions include quinones, amine derivatives, and substituted benzothiadiazoles .
Scientific Research Applications
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline involves its ability to generate reactive oxygen species upon irradiation. This property is particularly useful in photodynamic therapy, where the compound produces singlet oxygen that can induce cell death in cancer cells . The molecular targets and pathways involved include the interaction with cellular components, leading to oxidative stress and apoptosis .
Comparison with Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline can be compared with other similar compounds, such as:
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: This compound has a similar benzo[c][1,2,5]thiadiazole core but with benzoic acid groups instead of aniline groups.
4,7-Bis(4-aminophenyl)-2,1,3-benzothiadiazole: This compound is structurally similar but may have different electronic properties and applications.
The uniqueness of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline lies in its combination of electron-deficient core and aniline groups, which confer specific reactivity and functionality for various applications .
Properties
IUPAC Name |
4-[4-(4-aminophenyl)-2,1,3-benzothiadiazol-7-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODNHZESHSUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid](/img/structure/B8144809.png)


![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)





![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8144863.png)


